5-Bromo-7-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride
Overview
Description
5-Bromo-7-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride is a useful research compound. Its molecular formula is C7H2BrCl2NO4S and its molecular weight is 346.97 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
5-Bromo-7-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride and its derivatives have been explored in the synthesis of novel compounds with potential biological activities. For example, Ranganatha et al. (2018) synthesized a series of novel derivatives using nucleophilic substitution reactions, which demonstrated significant antimicrobial activity against pathogenic bacterial and fungal strains Ranganatha et al., 2018.
Reactions and Transformations
Dushamov et al. (2020) reported on the synthesis of 6-(chlorosulfonyl)-1,3-benzothiazol-2(3H)-ones, highlighting how treatment with chlorosulfonic acid produced corresponding sulfonyl chlorides that reacted with various nucleophiles Dushamov et al., 2020.
Intermediate in Insecticide Synthesis
Niu Wen-bo (2011) described the synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for chlor-antraniliprole, a new insecticide. This synthesis process included a step involving 5-oxo-3-pyrazolidine carboxylate Niu Wen-bo, 2011.
Catalytic Applications
Khazaei et al. (2016) synthesized a N-bromo sulfonamide reagent, which was used as a catalyst for the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives, demonstrating the potential of similar compounds in catalytic applications Khazaei et al., 2016.
Synthesis of Benzoxazoles
Kumar et al. (2008) found methanesulfonic acid to be an effective catalyst for synthesizing 2-substituted benzoxazoles from 2-aminophenol with acid chlorides. This process is relevant for the synthesis of compounds structurally similar to this compound Kumar et al., 2008.
Properties
IUPAC Name |
5-bromo-7-chloro-2-oxo-3H-1,3-benzoxazole-6-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2NO4S/c8-2-1-3-5(15-7(12)11-3)4(9)6(2)16(10,13)14/h1H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWJSKVRMYJKFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Br)S(=O)(=O)Cl)Cl)OC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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